Pentolinium

Description

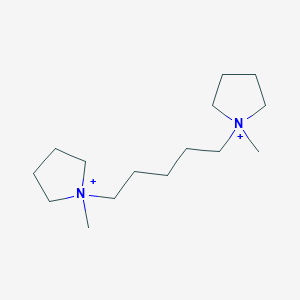

Structure

2D Structure

3D Structure

Properties

Key on ui mechanism of action |

Pentolinium binds to the nicotinic (ganglion) acetylcholine receptor. This receptor/channel is permeable to a range of divalent cations including calcium, the influx of which may activate a potassium current which hyperpolarizes the cell membrane. Blockage of the receptor leads to smooth muscle relaxation and vasodilaton. |

|---|---|

CAS No. |

144-44-5 |

Molecular Formula |

C15H32N2+2 |

Molecular Weight |

240.43 g/mol |

IUPAC Name |

1-methyl-1-[5-(1-methylpyrrolidin-1-ium-1-yl)pentyl]pyrrolidin-1-ium |

InChI |

InChI=1S/C15H32N2/c1-16(12-6-7-13-16)10-4-3-5-11-17(2)14-8-9-15-17/h3-15H2,1-2H3/q+2 |

InChI Key |

XSBSKEQEUFOSDD-UHFFFAOYSA-N |

SMILES |

C[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C |

Canonical SMILES |

C[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C |

melting_point |

213 °C (tartrate salt) |

Other CAS No. |

144-44-5 52-62-0 |

physical_description |

Solid |

solubility |

1.16e-05 g/L |

Synonyms |

Pentolinium Pentolinium Tartrate Pentolonium Tartrate Tartrate, Pentolinium Tartrate, Pentolonium |

Origin of Product |

United States |

Foundational & Exploratory

The Ganglionic Blocker Pentolinium: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentolinium is a ganglionic blocking agent that exerts its pharmacological effects by acting as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) located within autonomic ganglia. This antagonism disrupts neurotransmission in both the sympathetic and parasympathetic nervous systems, leading to a variety of physiological effects, most notably a reduction in blood pressure. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and illustrative diagrams to elucidate the underlying signaling pathways and experimental workflows.

Introduction

This compound, a bis-quaternary ammonium (B1175870) compound, was historically used as an antihypertensive agent.[1][2] Its primary mechanism involves the non-selective blockade of nAChRs at the ganglionic synapse, thereby inhibiting the transmission of nerve impulses from preganglionic to postganglionic neurons of the autonomic nervous system.[1] This broad-acting mechanism affects both sympathetic and parasympathetic outflow, resulting in a complex pattern of physiological responses. Understanding the precise molecular interactions and the functional consequences of this compound's action is crucial for researchers in pharmacology and drug development.

Mechanism of Action: Antagonism of Nicotinic Acetylcholine Receptors

The core of this compound's mechanism of action lies in its ability to bind to and block the ion channels of nAChRs in autonomic ganglia.[1] These receptors, which are ligand-gated ion channels, are crucial for the rapid transmission of signals across the ganglionic synapse.

Signaling Pathway of Nicotinic Acetylcholine Receptors

Under normal physiological conditions, the binding of acetylcholine (ACh) to ganglionic nAChRs triggers a conformational change, opening the ion channel and allowing the influx of sodium (Na+) and calcium (Ca2+) ions. This influx leads to depolarization of the postganglionic neuron, generation of an action potential, and propagation of the nerve signal to the target organ.

This compound's Antagonistic Action

This compound acts as a competitive antagonist at the nAChR. It binds to the receptor, likely at or near the acetylcholine binding site, but does not induce the conformational change necessary for ion channel opening. By occupying the receptor, this compound prevents acetylcholine from binding and activating the channel, thereby blocking synaptic transmission.

Quantitative Data

In Vivo Effects on Cardiovascular Parameters in Mice

A study investigating the effects of the ganglionic blocker this compound in lean and obese wild-type mice provides quantitative data on its impact on mean arterial pressure (MAP) and heart rate (HR).[3]

| Parameter | Animal Group | Treatment | Dosage | Change from Baseline (Mean ± SEM) |

| Mean Arterial Pressure (MAP) | Lean Wild-Type | This compound | 5 mg/kg, i.p. | ↓ ~25 mmHg |

| Obese Wild-Type | This compound | 5 mg/kg, i.p. | ↓ ~40 mmHg | |

| Heart Rate (HR) | Lean Wild-Type | This compound | 5 mg/kg, i.p. | ↑ ~50 bpm |

| Obese Wild-Type | This compound | 5 mg/kg, i.p. | ↑ ~75 bpm |

Table 1: Effects of this compound on Mean Arterial Pressure and Heart Rate in Mice.[3]

Effects on Plasma Neuropeptide Y and Catecholamines in Rats

In conscious rats, this compound administration has been shown to significantly reduce plasma levels of neuropeptide Y (NPY) and catecholamines, consistent with its sympatholytic action.[2]

| Parameter | Treatment Group | Dosage | Plasma Concentration (fmol/ml, Mean ± SEM) |

| Neuropeptide Y (NPY) | Control (Saline) | - | 78.6 ± 8.2 |

| This compound | 5 mg/kg bolus + 5 mg/kg/30 min infusion | 31.0 ± 6.7 | |

| Catecholamines | Control (Saline) | - | Baseline |

| This compound | 5 mg/kg bolus + 5 mg/kg/30 min infusion | Significantly Reduced |

Table 2: Effect of this compound on Plasma Neuropeptide Y and Catecholamines in Rats.[2]

Experimental Protocols

The following section details a representative experimental protocol for investigating the mechanism of action of this compound on isolated autonomic ganglia using electrophysiological techniques. This protocol is a composite based on standard methodologies for studying ganglionic transmission.

Electrophysiological Assessment of Ganglionic Blockade by this compound

Objective: To characterize the inhibitory effect of this compound on nicotinic receptor-mediated synaptic transmission in isolated mammalian sympathetic ganglia.

Materials:

-

Adult male Wistar rats (250-300g)

-

Krebs solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2.

-

This compound tartrate

-

Acetylcholine chloride

-

Dissecting microscope and tools

-

Recording chamber with perfusion system

-

Micromanipulators

-

Glass microelectrodes (for intracellular recording)

-

Suction electrodes (for preganglionic nerve stimulation)

-

Electrophysiology rig (amplifier, digitizer, computer with data acquisition software)

Methodology:

-

Ganglion Isolation:

-

Humanely euthanize the rat in accordance with institutional guidelines.

-

Dissect out the superior cervical ganglion (SCG) under a dissecting microscope.

-

Carefully remove the connective tissue sheath.

-

Transfer the isolated ganglion to the recording chamber continuously perfused with oxygenated Krebs solution at 32-34°C.

-

-

Electrophysiological Recording:

-

Position a suction electrode on the preganglionic cervical sympathetic trunk for stimulation.

-

Impale a postganglionic neuron with a glass microelectrode filled with 3 M KCl (tip resistance 50-100 MΩ) to record intracellularly.

-

Establish a stable resting membrane potential.

-

-

Experimental Procedure:

-

Baseline Recordings: Record excitatory postsynaptic potentials (EPSPs) evoked by supramaximal preganglionic nerve stimulation (e.g., 0.1 Hz).

-

This compound Application: Perfuse the ganglion with Krebs solution containing increasing concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM).

-

Data Acquisition: Record the amplitude and time course of EPSPs at each concentration of this compound.

-

Washout: Perfuse the ganglion with drug-free Krebs solution to observe the reversibility of the blockade.

-

(Optional) Agonist Application: In the presence and absence of this compound, apply brief pulses of acetylcholine via a puffer pipette to assess the direct antagonism of nAChRs.

-

Data Analysis:

-

Measure the peak amplitude of the evoked EPSPs.

-

Plot a concentration-response curve for the inhibitory effect of this compound on EPSP amplitude.

-

Calculate the IC50 value for this compound's blockade of ganglionic transmission.

Conclusion

This compound functions as a potent, non-selective ganglionic blocker by competitively antagonizing nicotinic acetylcholine receptors in autonomic ganglia. This action inhibits neurotransmission in both the sympathetic and parasympathetic nervous systems, leading to a reduction in blood pressure and other systemic effects. While detailed in vitro binding and potency data are limited in contemporary literature, in vivo studies and established electrophysiological protocols provide a solid framework for understanding and further investigating its mechanism of action. The information presented in this guide serves as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

References

Pentolinium: An In-depth Technical Guide to its Function as a Nicotinic Acetylcholine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentolinium is a synthetic dicationic compound, historically classified as a ganglionic blocking agent.[1] Its primary mechanism of action is the antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) located within the autonomic ganglia.[1] This comprehensive technical guide delves into the core pharmacology of this compound, presenting available data, detailed experimental protocols for its study, and visualizations of its mechanism and experimental workflows. Developed in the mid-20th century, this compound was once used clinically as an antihypertensive agent to manage severe hypertension and to induce controlled hypotension during surgery.[1][2] However, due to its non-selective action on both the sympathetic and parasympathetic nervous systems, which leads to a wide range of side effects, its therapeutic use has been largely superseded by more specific drugs.[1] Despite its limited clinical application today, this compound remains a valuable pharmacological tool for researchers studying the autonomic nervous system and nicotinic receptor function.

Chemical Properties

This compound is a dicationic molecule characterized by a pentane (B18724) backbone connecting two 1-methylpyrrolidinium groups.[1] Its chemical structure is key to its ganglionic blocking activity.

| Property | Value |

| IUPAC Name | 1-methyl-1-[5-(1-methylpyrrolidin-1-ium-1-yl)pentyl]pyrrolidin-1-ium |

| Molecular Formula | C₁₅H₃₂N₂²⁺ |

| Molecular Weight | 240.43 g/mol |

| CAS Number | 144-44-5 |

| Synonyms | Pentapyrrolidinium, Ansolysen |

Mechanism of Action

This compound functions as a non-selective competitive antagonist at nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia.[1] These receptors, specifically the ganglionic subtype (Nn), are ligand-gated ion channels that mediate fast synaptic transmission between preganglionic and postganglionic neurons of both the sympathetic and parasympathetic nervous systems.

Upon stimulation by acetylcholine (ACh) released from preganglionic nerve terminals, ganglionic nAChRs open, allowing an influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to depolarization of the postganglionic neuron and the propagation of an action potential to the target organ. This compound binds to these nAChRs, preventing ACh from binding and thereby blocking the ion channel's opening.[1] This blockade of neurotransmission at the autonomic ganglia results in a reduction of both sympathetic and parasympathetic outflow to peripheral organs.

The physiological effects of this compound are a direct consequence of this dual blockade and depend on the predominant autonomic tone of a given organ. For instance, in arterioles, where the sympathetic tone is dominant for maintaining vascular resistance, ganglionic blockade leads to vasodilation and a decrease in blood pressure.[1] Conversely, in the heart, where the parasympathetic (vagal) tone is predominant in regulating heart rate, blockade of this tone results in tachycardia.

Quantitative Pharmacological Data

In Vivo Pharmacodynamic Effects:

| Parameter | Species | Dose | Route | Effect |

| Blood Pressure | Human (hypertensive) | 2.5 mg | IV | Significant reduction in supine systolic blood pressure.[3] |

| Blood Pressure | Rat (conscious) | 5 mg/kg bolus + 5 mg/kg/30 min infusion | IV | Significant reduction in blood pressure (>40 mm Hg).[4] |

| Heart Rate | Human (hypertensive) | 2.5 mg | IV | Small increase in heart rate.[3] |

| Plasma Catecholamines | Human | 2.5 mg | IV | Suppression of plasma noradrenaline and adrenaline.[3] |

| Plasma Neuropeptide Y | Rat (conscious) | 5 mg/kg bolus + 5 mg/kg/30 min infusion | IV | Significant reduction in plasma neuropeptide Y levels.[4] |

Pharmacokinetic Parameters:

Detailed pharmacokinetic data for this compound, such as bioavailability, half-life, and volume of distribution, are not well-documented in modern databases. As a quaternary ammonium (B1175870) compound, it is expected to have low and erratic oral absorption and be primarily excreted unchanged by the kidneys.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize nAChR antagonists like this compound.

In Vitro Assays

1. Radioligand Binding Assay for nAChRs

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

-

Objective: To measure the displacement of a radiolabeled ligand from nAChRs by this compound.

-

Materials:

-

Cell membranes prepared from cells expressing the nAChR subtype of interest.

-

Radioligand (e.g., [³H]-epibatidine).

-

Unlabeled competitor (this compound).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Protocol:

-

Prepare serial dilutions of this compound.

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known nAChR ligand).

-

Incubate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

2. Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity and is used to determine the functional potency (IC50) of an antagonist.

-

Objective: To measure the inhibition of acetylcholine-induced currents by this compound in cells expressing nAChRs.

-

Materials:

-

Cells expressing the nAChR subtype of interest.

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

Glass micropipettes.

-

Extracellular and intracellular recording solutions.

-

Acetylcholine (agonist).

-

This compound.

-

-

Protocol:

-

Culture cells on coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Pull a glass micropipette and fill it with intracellular solution.

-

Under microscopic guidance, approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

Apply a brief pulse of acetylcholine to elicit an inward current through the nAChRs.

-

After establishing a stable baseline response, co-apply acetylcholine with varying concentrations of this compound.

-

Measure the peak amplitude of the inward current in the presence of this compound.

-

Plot the percentage of inhibition of the acetylcholine-induced current against the log concentration of this compound to determine the IC50 value.

-

3. Calcium Imaging Assay

This is a high-throughput method to screen for nAChR antagonists by measuring changes in intracellular calcium.

-

Objective: To measure the inhibition of agonist-induced calcium influx by this compound.

-

Materials:

-

Cells expressing the nAChR subtype of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Multi-well plates.

-

Fluorescence plate reader or microscope.

-

Agonist (e.g., nicotine (B1678760) or acetylcholine).

-

This compound.

-

-

Protocol:

-

Plate cells in multi-well plates.

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Wash the cells to remove excess dye.

-

Acquire a baseline fluorescence reading.

-

Add varying concentrations of this compound to the wells and incubate.

-

Add a fixed concentration of an nAChR agonist to all wells to stimulate calcium influx.

-

Immediately measure the change in fluorescence intensity over time.

-

Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of this compound.

-

Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

-

In Vivo Experiment

1. Assessment of Ganglionic Blockade in Anesthetized Rats

This protocol is designed to measure the in vivo effect of this compound on cardiovascular parameters.

-

Objective: To determine the dose-response relationship of this compound on blood pressure and heart rate.

-

Materials:

-

Rats.

-

Anesthetic.

-

Surgical instruments.

-

Arterial and venous catheters.

-

Blood pressure transducer and data acquisition system.

-

This compound solution.

-

-

Protocol:

-

Anesthetize the rat.

-

Surgically implant a catheter into an artery (e.g., carotid or femoral) for blood pressure monitoring and a catheter into a vein (e.g., jugular or femoral) for drug administration.

-

Allow the animal to stabilize and record baseline mean arterial pressure (MAP) and heart rate (HR).

-

Administer increasing doses of this compound intravenously.

-

Continuously record MAP and HR after each dose.

-

Plot the change in MAP and HR against the log dose of this compound to generate a dose-response curve.

-

Conclusion

This compound is a classic pharmacological agent that serves as a non-selective antagonist of nicotinic acetylcholine receptors at autonomic ganglia. While its clinical utility is limited by its broad spectrum of action and associated side effects, it remains an important tool for researchers investigating the complexities of the autonomic nervous system and the function of nAChRs. This guide provides a foundational understanding of this compound's mechanism of action and detailed protocols for its characterization, serving as a valuable resource for scientists in the field of pharmacology and drug development. Further research to elucidate the specific binding affinities and functional potencies of this compound on various nAChR subtypes would provide a more complete picture of its pharmacological profile.

References

- 1. This compound | C15H32N2+2 | CID 5850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NLM History of Medicine Finding Aids [findingaids.nlm.nih.gov]

- 3. The effects of this compound on sympathetic activity in hypertensives and normotensive controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of ganglion blockade with this compound on circulating neuropeptide Y levels in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Chemical structure and properties of Pentolinium tartrate.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentolinium tartrate, a quaternary ammonium (B1175870) compound, is a potent ganglionic blocking agent that has historically been used as an antihypertensive agent. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacology, and synthesis of this compound tartrate. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development in this area.

Chemical Structure and Properties

This compound tartrate is the bitartrate (B1229483) salt of the this compound cation. The chemical structure consists of two N-methylpyrrolidinium rings linked by a pentamethylene chain.

Chemical Name: 1-methyl-1-[5-(1-methylpyrrolidin-1-ium-1-yl)pentyl]pyrrolidin-1-ium;bis((2R,3R)-2,3,4-trihydroxy-4-oxobutanoate) Synonyms: Ansolysen, Pentapyrrolidinium bitartrate, Pentolonium tartrate

Physicochemical Properties

A summary of the key physicochemical properties of this compound tartrate is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₄₂N₂O₁₂ | [1] |

| Molecular Weight | 538.59 g/mol | [2] |

| CAS Number | 52-62-0 | [3] |

| Melting Point | Decomposes at 203°C | [3] |

| Solubility | Freely soluble in water (1 g in 0.4 mL). Sparingly soluble in ethanol (B145695) (1 g in 810 mL). Insoluble in ether and chloroform. | [3] |

| pH | A 10% aqueous solution has a pH of approximately 3.5. | [3] |

| Appearance | White to cream crystalline powder. | [4] |

Pharmacology

Mechanism of Action

This compound is a ganglionic blocking agent that acts as a non-selective antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) in autonomic ganglia.[5] By blocking these receptors, this compound inhibits the transmission of nerve impulses in both the sympathetic and parasympathetic nervous systems. This blockade leads to a reduction in the release of neurotransmitters such as norepinephrine (B1679862) and acetylcholine from postganglionic nerve endings, resulting in vasodilation and a decrease in blood pressure.[5] The antagonism of nAChRs by this compound is competitive, meaning it binds to the same site as the endogenous ligand, acetylcholine, without activating the receptor.

The following diagram illustrates the signaling pathway at the autonomic ganglion and the inhibitory effect of this compound tartrate.

Pharmacokinetics (ADME)

Detailed pharmacokinetic data for this compound tartrate in humans is limited. As a quaternary ammonium compound, its absorption from the gastrointestinal tract is generally poor and variable. Due to its high polarity, it is not expected to readily cross the blood-brain barrier. The primary route of excretion is likely via the kidneys.

Synthesis

The synthesis of this compound tartrate was first described by Libman and colleagues in 1952. The general procedure involves a two-step process.

General Synthesis Pathway

The synthesis of this compound involves the reaction of 1,5-dibromopentane (B145557) with an excess of N-methylpyrrolidine, followed by conversion to the tartrate salt.

Experimental Protocols

In Vitro Assay for Nicotinic Receptor Antagonism

This protocol describes a general method for evaluating the antagonist activity of this compound tartrate at nAChRs using a cell-based fluorescence assay.[6]

Objective: To determine the potency of this compound tartrate in blocking nAChR activation.

Materials:

-

HEK-293 cells stably expressing a specific nAChR subtype (e.g., α3β4).

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Nicotine or another suitable nAChR agonist.

-

This compound tartrate.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

96-well or 384-well black-walled, clear-bottom microplates.

-

Fluorescence microplate reader.

Procedure:

-

Cell Plating: Seed the HEK-293 cells expressing the nAChR subtype of interest into the microplates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the fluorescent calcium indicator dye according to the manufacturer's instructions.

-

Compound Addition:

-

Prepare serial dilutions of this compound tartrate in assay buffer.

-

Add the different concentrations of this compound tartrate to the wells and incubate for a predetermined period (e.g., 15-30 minutes).

-

-

Agonist Stimulation: Add a fixed concentration of the nAChR agonist (e.g., the EC₈₀ concentration of nicotine) to all wells.

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a microplate reader.

Data Analysis:

-

The antagonist effect is measured as the percentage inhibition of the agonist-induced fluorescence signal.

-

Plot the percentage inhibition against the logarithm of the this compound tartrate concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Assay for Ganglionic Blockade

This protocol provides a general framework for assessing the ganglionic blocking activity of this compound tartrate in an animal model by measuring its effect on blood pressure.

Objective: To evaluate the in vivo efficacy of this compound tartrate in reducing blood pressure through ganglionic blockade.

Materials:

-

Anesthetized rats or other suitable animal models.

-

This compound tartrate solution for injection.

-

Saline solution (vehicle control).

-

Anesthetic agent (e.g., urethane).

-

Blood pressure transducer and recording system.

-

Catheters for drug administration (e.g., jugular vein) and blood pressure measurement (e.g., carotid artery).

Procedure:

-

Animal Preparation: Anesthetize the animal and surgically implant catheters into the jugular vein and carotid artery.

-

Baseline Measurement: Allow the animal to stabilize and record the baseline mean arterial pressure (MAP).

-

Drug Administration:

-

Administer a bolus intravenous injection of the vehicle (saline) and record the MAP for a defined period.

-

Administer a bolus intravenous injection of this compound tartrate at a specific dose.

-

-

Blood Pressure Monitoring: Continuously record the MAP for a predetermined duration after drug administration to observe the hypotensive effect.

-

Dose-Response (Optional): Administer increasing doses of this compound tartrate to different groups of animals to establish a dose-response relationship.

Data Analysis:

-

Calculate the change in MAP from the baseline for both the vehicle and this compound tartrate-treated groups.

-

Compare the hypotensive effects of this compound tartrate to the vehicle control using appropriate statistical tests (e.g., t-test or ANOVA).

References

- 1. This compound Tartrate | C23H42N2O12 | CID 5849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. This compound Tartrate [drugfuture.com]

- 4. This compound TARTRATE | 52-62-0 [chemicalbook.com]

- 5. This compound | C15H32N2+2 | CID 5850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. In vitro screening strategies for nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Pentolinium as a Ganglionic Blocking Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentolinium, a potent ganglionic blocking agent, exerts its primary pharmacological effect by acting as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist at autonomic ganglia. This competitive inhibition disrupts neurotransmission in both the sympathetic and parasympathetic nervous systems, leading to a range of physiological responses, most notably a reduction in blood pressure. Historically used in the management of hypertensive crises and for inducing controlled hypotension during surgery, its broad, non-selective action has largely led to its replacement by more targeted therapeutic agents. This technical guide provides an in-depth exploration of this compound's core pharmacology, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and related experimental workflows.

Core Pharmacology

Mechanism of Action

This compound is a dicationic compound featuring a pentane (B18724) backbone connecting two 1-methylpyrrolidinium groups.[1] Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine receptors at the postganglionic neuron in both sympathetic and parasympathetic ganglia.[2] By binding to these receptors, this compound blocks the action of acetylcholine (ACh), the preganglionic neurotransmitter, thereby preventing the depolarization of the postganglionic neuron and the subsequent propagation of the nerve impulse.[2]

This ganglionic blockade leads to a reduction in both sympathetic and parasympathetic tone. The overall effect on a specific organ system depends on the dominant autonomic tone in that tissue. For instance, in the vasculature, where the sympathetic nervous system plays a dominant role in maintaining tone, ganglionic blockade with this compound results in vasodilation and a subsequent decrease in blood pressure.[1]

Pharmacodynamics

The principal pharmacodynamic effect of this compound is the reduction of arterial blood pressure.[1][3][4][5][6] This is primarily achieved through the blockade of sympathetic ganglia, leading to decreased peripheral vascular resistance.[1] this compound also inhibits the release of adrenaline and noradrenaline from adrenergic nerves, further contributing to its hypotensive effect.[7]

In addition to its effects on blood pressure, this compound can influence heart rate. While the blockade of sympathetic ganglia would be expected to decrease heart rate, the concurrent blockade of the parasympathetic (vagal) tone, which is typically dominant in controlling heart rate at rest, can lead to a small compensatory increase in heart rate.[3]

Quantitative Data

The following tables summarize the quantitative effects of this compound from various human and animal studies.

Table 1: Effects of Intravenous this compound on Hemodynamic and Neurochemical Parameters in Humans [3]

| Parameter | Patient Group | This compound Dose (i.v.) | Baseline (Mean ± SEM) | Post-Pentolinium (Mean ± SEM) | Percentage Change |

| Supine Systolic Blood Pressure (mmHg) | Hypertensives (n=21) | 2.5 mg | 165 ± 5 | 148 ± 6 | -10.3% |

| Normotensives (n=20) | 2.5 mg | 118 ± 3 | 110 ± 3 | -6.8% | |

| Heart Rate (beats/min) | Hypertensives (n=21) | 2.5 mg | 72 ± 2 | 75 ± 2 | +4.2% |

| Normotensives (n=20) | 2.5 mg | 68 ± 2 | 71 ± 2 | +4.4% | |

| Plasma Noradrenaline (pg/mL) | Hypertensives (n=21) | 2.5 mg | 324 ± 33 | 215 ± 23 | -33.6% |

| Normotensives (n=20) | 2.5 mg | 289 ± 29 | 198 ± 20 | -31.5% | |

| Plasma Adrenaline (pg/mL) | Hypertensives (n=21) | 2.5 mg | 68 ± 9 | 45 ± 6 | -33.8% |

| Normotensives (n=20) | 2.5 mg | 59 ± 7 | 40 ± 5 | -32.2% |

Table 2: Effects of this compound on Blood Pressure and Plasma Neuropeptide Y in Conscious Rats [8]

| Parameter | Treatment Group | This compound Administration | Baseline (Mean ± SEM) | Post-Pentolinium (Mean ± SEM) | Change |

| Mean Arterial Pressure (mmHg) | This compound (n=?) | 5 mg/kg bolus + 5 mg/kg/30 min infusion | Not reported | > 40 mmHg reduction | > 40 mmHg reduction |

| Plasma Neuropeptide Y (fmol/ml) | This compound (n=?) | 5 mg/kg bolus + 5 mg/kg/30 min infusion | Not reported | 31.0 ± 6.7 | - |

| Control (Saline) (n=?) | Saline infusion | Not reported | 78.6 ± 8.2 | - |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Ganglionic Blockade

The following diagram illustrates the signaling pathway at the autonomic ganglion and the point of intervention by this compound.

Experimental Workflow for Assessing Ganglionic Blockade in an Animal Model

The following diagram outlines a typical experimental workflow to evaluate the effects of this compound on blood pressure in a rodent model.

Experimental Protocols

In Vivo Blood Pressure Measurement in Rodents

Objective: To determine the effect of this compound on arterial blood pressure and heart rate in an anesthetized rodent model.

Materials:

-

Spontaneously Hypertensive Rats (SHR) or other suitable rodent model.

-

Anesthetic (e.g., isoflurane).

-

Surgical instruments for catheterization.

-

Polyethylene catheters.

-

Pressure transducer and data acquisition system.

-

This compound tartrate solution.

-

Heparinized saline.

Procedure:

-

Anesthetize the rat using an appropriate anesthetic agent and maintain a stable plane of anesthesia throughout the experiment.

-

Surgically expose the carotid artery and jugular vein.

-

Insert a heparinized saline-filled catheter into the carotid artery for direct blood pressure measurement. Connect the catheter to a pressure transducer.

-

Insert a catheter into the jugular vein for intravenous drug administration.

-

Allow the animal to stabilize for a period of at least 30 minutes, during which baseline blood pressure and heart rate are continuously recorded.

-

Administer a bolus of this compound tartrate solution (e.g., 5 mg/kg) via the jugular vein catheter.

-

Continuously record blood pressure and heart rate for a defined period post-administration to observe the onset, magnitude, and duration of the hypotensive effect.

Isolated Aortic Ring Preparation for Vasorelaxation Studies

Objective: To assess the direct effect of this compound on vascular smooth muscle tone in an ex vivo setting.

Materials:

-

Rat thoracic aorta.

-

Krebs-Henseleit solution.

-

Organ bath system with isometric force transducers.

-

Carbogen (B8564812) gas (95% O2, 5% CO2).

-

Phenylephrine (B352888) or other vasoconstrictor.

-

This compound tartrate solutions of varying concentrations.

Procedure:

-

Euthanize a rat and carefully excise the thoracic aorta.

-

Clean the aorta of adherent connective tissue and cut it into rings of approximately 2-3 mm in width.

-

Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g.

-

Induce a stable contraction in the aortic rings using a vasoconstrictor agent such as phenylephrine (e.g., 1 µM).

-

Once a stable plateau of contraction is achieved, cumulatively add increasing concentrations of this compound tartrate to the organ bath.

-

Record the changes in isometric tension after each addition of this compound to generate a concentration-response curve for its vasorelaxant effect.

-

Analyze the data to determine the potency (EC50) and efficacy (maximum relaxation) of this compound.

Conclusion

This compound serves as a classic example of a ganglionic blocking agent, offering a powerful tool for researchers studying the autonomic nervous system and its role in cardiovascular regulation. While its clinical utility has diminished due to its non-selective nature and the availability of more targeted antihypertensive therapies, its well-defined mechanism of action continues to make it a valuable pharmacological probe. This guide has provided a comprehensive overview of this compound's core properties, supported by quantitative data and detailed experimental methodologies, to aid in its effective application in a research setting. Further investigation into its specific interactions with different nAChR subtypes and downstream signaling cascades could provide deeper insights into the complexities of autonomic control.

References

- 1. ahajournals.org [ahajournals.org]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. The effects of this compound on sympathetic activity in hypertensives and normotensive controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. The effect of this compound tartrate (ansolysen) on blood pressure in terminal vessels and on capillary diameter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of an antihypertensive drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C15H32N2+2 | CID 5850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Effect of ganglion blockade with this compound on circulating neuropeptide Y levels in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacology of Pentolinium for Preclinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentolinium is a bis-quaternary ammonium (B1175870) compound recognized pharmacologically as a ganglionic blocker.[1] Structurally, it consists of a pentane (B18724) backbone connecting two 1-methylpyrrolidinium groups.[1] Historically used as an antihypertensive agent, its therapeutic application has been largely superseded by more specific drugs with fewer side effects.[1] However, due to its potent and broad-acting nature, this compound remains a valuable pharmacological tool in preclinical research. It is used to investigate the physiology and pharmacology of the autonomic nervous system, induce controlled hypotension, and study cardiovascular control mechanisms.[1][2] This guide provides an in-depth overview of the pharmacology of this compound relevant to its application in preclinical studies.

Mechanism of Action

This compound functions as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist.[1] Its primary site of action is the nAChR located on the postsynaptic membrane of both sympathetic and parasympathetic autonomic ganglia.[1] By binding to these receptors, this compound blocks the excitatory neurotransmission initiated by acetylcholine (ACh) released from preganglionic neurons.[1] This blockade is non-depolarizing and prevents the propagation of action potentials from preganglionic to postganglionic neurons.

The key consequences of this ganglionic blockade are:

-

Inhibition of Sympathetic Outflow: Prevents the release of adrenaline and noradrenaline from adrenergic nerve endings, leading to vasodilation, a decrease in peripheral resistance, and a subsequent fall in blood pressure.[1]

-

Inhibition of Parasympathetic Outflow: Blocks parasympathetic signaling to various organs, which can result in effects such as reduced salivation, decreased gastrointestinal motility, and urinary retention.

This dual blockade of the entire autonomic nervous system is the hallmark of this compound's action.[1]

Figure 1: Mechanism of Action of this compound at the Autonomic Ganglion.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is a profound reduction in arterial blood pressure.[3][4] This hypotensive effect is a direct result of sympathetic ganglionic blockade, leading to decreased vascular tone and cardiac output.[1][5] In preclinical models, such as conscious rats, this compound administration leads to a significant and measurable drop in blood pressure.[6] It also effectively reduces circulating levels of catecholamines and neuropeptide Y (NPY), consistent with its sympatholytic action.[6]

| Parameter | Species | Dose Regimen | Observed Effect | Reference |

| Blood Pressure | Conscious Rat | 5 mg/kg IV bolus, followed by 5 mg/kg/30 min IV infusion | > 40 mm Hg reduction in blood pressure | [6] |

| Plasma NPY | Conscious Rat | 5 mg/kg IV bolus, followed by 5 mg/kg/30 min IV infusion | Levels reduced to 31.0 ± 6.7 fmol/ml (vs. 78.6 ± 8.2 fmol/ml in controls) | [6] |

| Plasma Catecholamines | Conscious Rat | 5 mg/kg IV bolus, followed by 5 mg/kg/30 min IV infusion | Significantly reduced | [6] |

Pharmacokinetics & In Vitro Potency

Detailed quantitative pharmacokinetic data for this compound in preclinical species is not extensively reported in recent literature. As a bis-quaternary ammonium compound, it is expected to have low lipid solubility, leading to poor absorption from the gastrointestinal tract and limited ability to cross the blood-brain barrier.[7] It can be administered via intravenous, intramuscular, and subcutaneous routes for systemic effects.[1]

To provide a quantitative context for this class of drugs, data for the prototypical ganglionic blocker, hexamethonium (B1218175) , are presented below. It is important to note that these values may differ from those for this compound.

| Parameter | Compound | Value | Species/System | Reference |

| IC₅₀ (nAChR α4β2) | Hexamethonium | ~28.8 µM (pIC₅₀ = 4.54) | Human (recombinant) | [7] |

| Oral Bioavailability | Hexamethonium | Poor (~25%) | General | [7][8] |

| Volume of Distribution (Vd) | Hexamethonium | 0.23 L/kg | General | [8] |

| Elimination Half-life (t½) | Hexamethonium | ~10 minutes | General | [8] |

| Metabolism | Hexamethonium | Minimal | General | [8] |

| Excretion | Hexamethonium | Primarily renal (urine) | General | [8] |

Preclinical Applications & Experimental Protocols

In preclinical research, this compound is not used for its therapeutic potential but as a pharmacological tool to achieve autonomic blockade. This allows researchers to study physiological systems in the absence of autonomic reflexes.[9]

Common Applications:

-

Cardiovascular Research: To study blood pressure control mechanisms, baroreflex function, and the direct effects of other agents on the heart and vasculature without confounding autonomic responses.[5]

-

Neuroscience: To investigate the role of the autonomic nervous system in regulating various physiological processes.[6]

-

Surgical Models: To induce controlled hypotension, reducing bleeding in highly vascularized surgical fields.[1]

Detailed Experimental Protocol: Induction of Hypotension in a Conscious Rat Model

This protocol describes a method to induce and study sustained hypotension using this compound in a conscious, catheterized rat, based on methodology reported in the literature.[6]

1. Animal Preparation (24-48 hours prior to experiment): a. Anesthetize a male Sprague-Dawley or Wistar rat using an appropriate anesthetic (e.g., isoflurane). b. Surgically implant a catheter into the femoral or carotid artery for direct blood pressure measurement and blood sampling. c. Implant a second catheter into the jugular or femoral vein for intravenous drug administration. d. Exteriorize the catheters at the dorsal neck region and secure them. e. Allow the animal to recover fully from surgery with appropriate analgesic care.

2. Experimental Procedure: a. Place the conscious, freely moving rat in a metabolic cage or suitable experimental chamber. b. Connect the arterial catheter to a pressure transducer linked to a data acquisition system (e.g., PowerLab, ADInstruments). c. Connect the venous catheter to an infusion pump. d. Allow the animal to acclimate for at least 30-60 minutes and record stable baseline measurements of mean arterial pressure (MAP) and heart rate (HR). e. Administer a bolus intravenous injection of this compound tartrate (5 mg/kg). f. Immediately following the bolus, begin a continuous intravenous infusion of this compound tartrate (5 mg/kg delivered over 30 minutes). g. Continuously record MAP and HR throughout the infusion period and for a designated time post-infusion. h. Blood samples can be drawn from the arterial line at baseline and at the end of the experiment to measure plasma catecholamines or other biomarkers.

3. Data Analysis: a. Calculate the mean values for MAP and HR during the baseline period. b. Determine the maximum reduction (nadir) in MAP following this compound administration. c. Analyze the time course of the hemodynamic changes. d. Compare pre- and post-drug values using appropriate statistical tests (e.g., paired t-test).

Figure 2: Experimental Workflow for In Vivo Hypotension Study in Rats.

Safety Pharmacology Considerations

In the context of preclinical studies, safety pharmacology aims to identify potential undesirable pharmacodynamic effects on vital physiological functions. For a ganglionic blocker like this compound, the "on-target" pharmacology is the source of nearly all expected adverse effects. These effects are predictable consequences of widespread autonomic blockade.

The core battery of safety pharmacology studies focuses on the cardiovascular, central nervous, and respiratory systems.

-

Cardiovascular System: The primary effect is profound orthostatic (postural) hypotension. A compensatory reflex tachycardia may occur, though it can be blunted by the ganglionic blockade itself.

-

Central Nervous System (CNS): As a quaternary amine, this compound does not readily cross the blood-brain barrier, so direct CNS effects are minimal at typical doses.

-

Respiratory System: Effects are generally minor but could include reduced bronchial secretions.

-

Other Systems (Follow-up/Supplemental Studies):

-

Gastrointestinal: Decreased motility leading to constipation or paralytic ileus.

-

Urinary: Inhibition of parasympathetic control of the bladder can cause urinary retention.

-

Ocular: Mydriasis (pupil dilation) and cycloplegia (loss of accommodation) can occur due to parasympathetic blockade.

-

Figure 3: Logic of Core Safety Pharmacology Assessment for this compound.

Conclusion

This compound is a potent ganglionic blocking agent that serves as a critical tool for preclinical pharmacology research. Its ability to non-selectively block both sympathetic and parasympathetic autonomic ganglia allows for the in-depth study of physiological systems in the absence of autonomic control. While its clinical use is obsolete due to a broad side-effect profile, its well-defined mechanism of action and profound, predictable pharmacodynamic effects on the cardiovascular system make it an invaluable agent for inducing experimental hypotension and investigating autonomic function in animal models. Researchers utilizing this compound should have a thorough understanding of its broad autonomic effects to properly design experiments and interpret results.

References

- 1. This compound | C15H32N2+2 | CID 5850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound for control of reflex hypertension in spinal cord injured patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Action of this compound on cardiac output and other hemodynamic parameters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of ganglion blockade with this compound on circulating neuropeptide Y levels in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hexamethonium [drugcentral.org]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. ahajournals.org [ahajournals.org]

An In-Depth Technical Guide on the Effects of Pentolinium on Sympathetic and Parasympathetic Ganglia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentolinium is a potent ganglionic blocking agent that exerts its effects by antagonizing nicotinic acetylcholine (B1216132) receptors (nAChRs) at the autonomic ganglia. This action results in the inhibition of neurotransmission in both the sympathetic and parasympathetic nervous systems. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on ganglionic function, and detailed experimental protocols for its study. The information presented is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of autonomic pharmacology and neuroscience.

Introduction

This compound is a bis-quaternary ammonium (B1175870) compound that acts as a non-depolarizing, competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs) located within autonomic ganglia.[1] By blocking these receptors, this compound effectively interrupts the transmission of nerve impulses from preganglionic to postganglionic neurons in both the sympathetic and parasympathetic divisions of the autonomic nervous system.[1] This broad-spectrum ganglionic blockade leads to a variety of physiological effects, most notably a reduction in blood pressure, which historically led to its use as an antihypertensive agent.[1] Due to its powerful and non-selective action, this compound serves as a critical pharmacological tool for investigating the physiology and pharmacology of the autonomic nervous system.

Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of acetylcholine (ACh) at nicotinic receptors on the postsynaptic membrane of autonomic ganglia.[1] In normal ganglionic transmission, preganglionic neurons release ACh, which binds to nAChRs on postganglionic neurons, leading to depolarization and the propagation of an action potential. This compound binds to these same receptors without activating them, thereby preventing ACh from binding and initiating a response.[1] This blockade is non-selective for sympathetic or parasympathetic ganglia, leading to a wide range of effects depending on the dominant autonomic tone of a particular organ system. The primary ganglionic nAChR subtype affected is the α3β4 receptor.

Signaling Pathway of Ganglionic Transmission and its Blockade by this compound

The following diagram illustrates the signaling pathway of normal ganglionic transmission and the point of intervention by this compound.

References

A Technical Guide to the Solubility and Stability of Pentolinium Tartrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of pentolinium tartrate, a nicotinic antagonist formerly used as a ganglionic blocking agent for the treatment of hypertension.[1][2] Understanding the physicochemical properties of this salt is crucial for its handling, formulation development, and analytical characterization.

Core Physicochemical Properties

This compound tartrate is the bitartrate (B1229483) salt of the this compound cation.[2] It is a crystalline solid with a molecular weight of 538.59 g/mol .[1] The compound is noted to have an acidic taste and is non-hygroscopic.[1]

Solubility Profile

This compound tartrate exhibits high aqueous solubility, a critical factor for its formulation and bioavailability. The solubility in various solvents is summarized in the table below. It is freely soluble in water; one gram of the salt dissolves in just 0.4 ml of water.[1] In contrast, its solubility in ethanol (B145695) is significantly lower, and it is practically insoluble in non-polar organic solvents like ether and chloroform.[1] A 10% aqueous solution of this compound tartrate has a pH of approximately 3.5.[1] One source suggests solubility in DMSO and insolubility in water, which contradicts other available data and should be treated with caution.[3]

| Solvent | Solubility | Reference |

| Water | 1 g in 0.4 mL (Freely Soluble) | [1] |

| Ethanol | 1 g in 810 mL | [1] |

| Ether | Insoluble | [1] |

| Chloroform | Insoluble | [1] |

| 25% aq. Polyvinylpyrrolidone | Freely Soluble | [1] |

| DMSO | Soluble | [3] |

Stability Characteristics

The stability of a pharmaceutical salt is a critical parameter that influences its shelf-life, storage conditions, and therapeutic efficacy. While this compound tartrate is described as non-hygroscopic, environmental factors can still impact its integrity over time.[1]

Key Stability Considerations:

-

pH: The stability of this compound tartrate in solution is influenced by pH. As a salt of a strong base (this compound cation) and a weak acid (tartaric acid), the pH of its aqueous solution is acidic, around 3.5 for a 10% solution.[1] Deviations from this pH could potentially lead to the degradation of the tartrate moiety or other chemical transformations.

-

Temperature: Elevated temperatures can accelerate chemical degradation reactions.[4][5] Stability studies, including accelerated stability testing at elevated temperatures, are essential to predict the long-term stability of this compound tartrate and establish appropriate storage conditions.[4]

-

Light: Exposure to light, particularly UV radiation, can induce photolytic degradation in susceptible molecules.[4][6] Photostability testing is a crucial component of stability studies to determine if the drug substance requires protection from light.[4]

-

Humidity: Although described as non-hygroscopic, moisture can still affect the physical and chemical stability of solid dosage forms.[6][] For hygroscopic drugs, moisture can lead to deliquescence, changes in crystal form, and accelerated chemical degradation.[6][8]

Experimental Protocols

Standardized experimental protocols are vital for obtaining reliable and reproducible data on solubility and stability.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[9][10]

Protocol:

-

Preparation: Add an excess amount of this compound tartrate to a known volume of the desired solvent (e.g., water, ethanol) in a sealed, inert container (e.g., glass vial).

-

Equilibration: Agitate the suspension at a constant, controlled temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. This step is critical to prevent solid particles from interfering with the analysis.[9]

-

Quantification: Analyze the concentration of this compound tartrate in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12]

Stability Indicating Method Development and Stress Testing

A stability-indicating analytical method is crucial to separate the intact drug from its potential degradation products.

Protocol:

-

Method Development: Develop a robust analytical method, typically a reverse-phase HPLC method, capable of resolving this compound tartrate from its potential degradants.[11][12]

-

Forced Degradation Studies: Subject this compound tartrate to various stress conditions to intentionally induce degradation. This helps in identifying potential degradation pathways and validating the stability-indicating nature of the analytical method.[13][14]

-

Acid Hydrolysis: Treat with a solution of hydrochloric acid.

-

Base Hydrolysis: Treat with a solution of sodium hydroxide.

-

Oxidative Degradation: Treat with a solution of hydrogen peroxide.

-

Thermal Degradation: Expose the solid or solution to elevated temperatures.

-

Photodegradation: Expose the solid or solution to UV and visible light.[4]

-

-

Analysis: Analyze the stressed samples using the developed analytical method to identify and quantify the degradation products.

Visualizations

Mechanism of Action: Ganglionic Blockade

This compound acts as a nicotinic antagonist at the nicotinic acetylcholine (B1216132) receptors in autonomic ganglia.[2][15] This blockade inhibits the transmission of nerve impulses, leading to a reduction in sympathetic and parasympathetic tone.

Caption: this compound tartrate blocks nicotinic acetylcholine receptors.

Experimental Workflow: Solubility Determination

The following diagram illustrates the key steps in determining the equilibrium solubility of this compound tartrate.

Caption: Workflow for equilibrium solubility determination.

References

- 1. This compound Tartrate [drugfuture.com]

- 2. This compound Tartrate | C23H42N2O12 | CID 5849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]

- 5. Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academically.com [academically.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. omicsonline.org [omicsonline.org]

- 12. ijpar.com [ijpar.com]

- 13. researchgate.net [researchgate.net]

- 14. Pathways of chemical degradation of polypeptide antibiotic bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound | C15H32N2+2 | CID 5850 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Dawn of Ganglionic Blockade: A Technical Guide to the Discovery and Initial Clinical Trials of Pentolinium

Foreword: This document provides a detailed technical overview of the discovery and early clinical evaluation of pentolinium, a quaternary ammonium (B1175870) compound that played a pivotal role in the pharmacological management of severe hypertension in the mid-20th century. It is intended for researchers, scientists, and drug development professionals interested in the history of antihypertensive therapy and the evolution of autonomic pharmacology.

Discovery and Synthesis

This compound, chemically known as pentamethylene-1:5-bis(1-methylpyrrolidinium) bitartrate (B1229483) (and initially coded as M.&B. 2050A), was developed in the early 1950s by researchers at May & Baker Ltd.[1] The synthesis of this compound and related bisquaternary salts was first described by Libman, Pain, and Slack in 1952.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound involves a two-step process:

-

Preparation of 1,5-di(pyrrolidin-1-yl)pentane: 1,5-dibromopentane (B145557) is reacted with an excess of pyrrolidine (B122466). The reaction mixture is heated, and the resulting hydrobromide salt of the excess pyrrolidine is removed. The desired 1,5-di(pyrrolidin-1-yl)pentane is then purified by distillation.

-

Quaternization: The purified 1,5-di(pyrrolidin-1-yl)pentane is then reacted with methyl bromide in a suitable solvent, such as acetone (B3395972) or benzene. This step introduces a methyl group onto each of the tertiary nitrogen atoms of the pyrrolidine rings, forming the quaternary ammonium salt, this compound bromide. For pharmaceutical use, the bromide is typically converted to the bitartrate salt.

Preclinical Pharmacology

The initial pharmacological investigations of this compound were focused on its ability to block autonomic ganglia, a property it shares with the earlier compound hexamethonium. The primary screening models involved evaluating the drug's effect on sympathetic and parasympathetic nerve transmission in anesthetized animals.

Experimental Protocol: Cat Nictitating Membrane Assay for Ganglionic Blockade

A key experimental model used to assess the ganglionic blocking activity of this compound was the cat nictitating membrane preparation. This in vivo assay allows for the direct measurement of sympathetic nerve transmission.

-

Animal Preparation: Cats are anesthetized, typically with chloralose (B1664795) or a similar long-acting anesthetic. The superior cervical ganglion is surgically exposed.

-

Stimulation and Recording: The preganglionic nerve supplying the superior cervical ganglion is isolated and stimulated electrically. The resulting contraction of the nictitating membrane (the "third eyelid") is recorded using a force-displacement transducer.

-

Drug Administration: this compound is administered intravenously.

-

Endpoint: The degree of ganglionic blockade is quantified by the reduction in the contraction of the nictitating membrane in response to preganglionic nerve stimulation.

This model demonstrated that this compound was a potent inhibitor of sympathetic ganglionic transmission.

Mechanism of Action

This compound is a ganglionic blocking agent. It acts as a non-depolarizing competitive antagonist of nicotinic acetylcholine (B1216132) receptors in autonomic ganglia.[2] By blocking these receptors, this compound inhibits the transmission of nerve impulses from preganglionic to postganglionic neurons in both the sympathetic and parasympathetic nervous systems.

The blockade of sympathetic ganglia leads to a reduction in arteriolar tone, causing vasodilation and a subsequent fall in blood pressure. The blockade of parasympathetic ganglia is responsible for many of the drug's side effects.

References

Pentolinium: A Technical Whitepaper on its Classification and Mechanism as a Quaternary Ammonium Ganglionic Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Classification and Structure

Pentolinium is unequivocally classified as a quaternary ammonium (B1175870) compound. This classification stems from its chemical structure, which features two positively charged nitrogen atoms, each bonded to four carbon atoms. The structure comprises a central pentamethylene (five-carbon) chain linking two 1-methylpyrrolidinium rings.[1] The permanent positive charges on the nitrogen atoms are a defining characteristic of quaternary ammonium compounds and are crucial for its pharmacological activity.

The IUPAC name for the active this compound ion is 1-methyl-1-[5-(1-methylpyrrolidin-1-ium-1-yl)pentyl]pyrrolidin-1-ium.[1]

Mechanism of Action: Ganglionic Blockade

This compound functions as a non-depolarizing ganglionic blocking agent by acting as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) located in autonomic ganglia.[1] These receptors are ligand-gated ion channels crucial for the transmission of nerve impulses from preganglionic to postganglionic neurons in both the sympathetic and parasympathetic nervous systems.

By binding to these nAChRs, this compound prevents the endogenous neurotransmitter, acetylcholine (ACh), from binding and activating the receptor. This blockade inhibits the depolarization of the postganglionic neuron, thereby interrupting neurotransmission through the autonomic ganglia. The consequence of this action is a reduction in both sympathetic and parasympathetic tone, leading to a variety of physiological effects, most notably vasodilation and a decrease in blood pressure.[1]

Quantitative Pharmacological Data

| Parameter | Species | Dosage | Effect | Reference |

| Blood Pressure | Conscious Rats | 5 mg/kg bolus followed by 5 mg/kg/30 min infusion | Significant reduction of >40 mm Hg | [2] |

| Plasma Neuropeptide Y | Conscious Rats | 5 mg/kg bolus followed by 5 mg/kg/30 min infusion | Reduction to 31.0 +/- 6.7 fmol/ml (from 78.6 +/- 8.2 fmol/ml in controls) | [2] |

| Circulating Catecholamines | Conscious Rats | 5 mg/kg bolus followed by 5 mg/kg/30 min infusion | Significant reduction | [2] |

Note: The lack of publicly available, modern in vitro quantitative data for this compound highlights the challenges in comprehensively characterizing older pharmaceutical compounds. The experimental protocols detailed in the following section outline the methodologies that would be employed to generate such data.

Experimental Protocols

The following are detailed, representative protocols for the characterization of a ganglionic blocking agent like this compound.

Radioligand Binding Assay for nAChR Affinity (Ki Determination)

This protocol describes a competitive binding assay to determine the binding affinity of a test compound (e.g., this compound) for a specific nAChR subtype expressed in a cell line.

Materials:

-

Cell membranes from a cell line stably expressing the nAChR subtype of interest (e.g., α3β4).

-

Radiolabeled ligand with known affinity for the receptor (e.g., [3H]-epibatidine).

-

Unlabeled test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target nAChR in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer to a desired protein concentration.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Cell membranes, radiolabeled ligand, and assay buffer.

-

Non-specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of a known unlabeled nAChR ligand (e.g., nicotine).

-

Competitive Binding: Cell membranes, radiolabeled ligand, and varying concentrations of the test compound (this compound).

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2-3 hours).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

In Vitro Electrophysiology for Functional Potency (IC50 Determination)

This protocol describes the use of two-electrode voltage clamp electrophysiology on Xenopus oocytes expressing the target nAChR to determine the functional inhibitory potency of a test compound.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the subunits of the desired nAChR subtype.

-

Recording solution (e.g., ND96).

-

Agonist solution (e.g., acetylcholine in ND96).

-

Test compound solutions (e.g., varying concentrations of this compound in ND96).

-

Two-electrode voltage clamp setup with microelectrodes.

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject the oocytes with the cRNA encoding the nAChR subunits and incubate for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording) and clamp the membrane potential at a holding potential (e.g., -70 mV).

-

-

Agonist Application: Apply a short pulse of the agonist solution to elicit an inward current mediated by the activation of the nAChRs. Record the peak current amplitude.

-

Antagonist Application:

-

After a washout period, pre-apply the recording solution containing a specific concentration of the test compound (this compound) for a set duration.

-

During the continued presence of the test compound, apply the same pulse of the agonist.

-

Record the peak current amplitude in the presence of the antagonist.

-

-

Concentration-Response Curve: Repeat step 4 with a range of concentrations of the test compound.

-

Data Analysis:

-

For each concentration of the test compound, calculate the percentage of inhibition of the agonist-induced current.

-

Plot the percentage of inhibition against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the maximal agonist response.

-

Conclusion

This compound serves as a classic example of a quaternary ammonium compound acting as a ganglionic blocker. Its dicationic structure is integral to its function as a competitive antagonist at nicotinic acetylcholine receptors in autonomic ganglia. While the age of the compound presents challenges in sourcing specific in vitro pharmacological data, the available in vivo data and the representative experimental protocols provided herein offer a comprehensive technical overview for researchers and drug development professionals. The principles of its mechanism of action and the methodologies for its characterization remain fundamental to the field of autonomic pharmacology and the development of novel therapeutics targeting neurotransmitter receptors.

References

Pentolinium's Impact on Neurotransmission in Autonomic Ganglia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentolinium, a bis-quaternary ammonium (B1175870) compound, functions as a potent ganglionic blocking agent by antagonizing nicotinic acetylcholine (B1216132) receptors (nAChRs) located within autonomic ganglia. This action inhibits neurotransmission between preganglionic and postganglionic neurons of both the sympathetic and parasympathetic nervous systems. Historically utilized as an antihypertensive agent, its profound and widespread effects on the autonomic nervous system have largely led to its replacement by more selective therapeutic agents. However, this compound remains a valuable pharmacological tool for the in-vitro and in-vivo investigation of autonomic function and the role of nicotinic receptors in synaptic transmission. This technical guide provides a comprehensive overview of this compound's mechanism of action, its quantitative effects on neurotransmission, and detailed experimental protocols for its study.

Introduction

Autonomic ganglia serve as critical relay stations in the autonomic nervous system, integrating signals from the central nervous system and distributing them to target organs. The primary mechanism of fast synaptic transmission within these ganglia is mediated by the binding of acetylcholine (ACh), released from preganglionic neurons, to nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the postganglionic neuron.[1] This interaction leads to the opening of the nAChR ion channel, resulting in a rapid depolarization of the postsynaptic membrane known as the fast excitatory postsynaptic potential (fEPSP), which, upon reaching a threshold, triggers an action potential in the postganglionic neuron.

This compound exerts its effects by acting as a competitive antagonist at these ganglionic nAChRs.[1] By binding to the receptor, it prevents the binding of ACh and thereby blocks the initiation of the fEPSP, leading to a failure of synaptic transmission. This non-selective blockade of both sympathetic and parasympathetic ganglia results in a wide range of physiological effects, reflecting the tonic influence of each branch of the autonomic nervous system on various organs.

Mechanism of Action: Blockade of Nicotinic Acetylcholine Receptors

This compound is a dicationic compound with a pentane (B18724) backbone connecting two 1-methylpyrrolidinium groups.[1] Its primary mechanism of action is the blockade of neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels composed of five subunits. In autonomic ganglia, the predominant subtype is the α3β4 nAChR, although other subtypes may also be present.[2]

This compound binds to the nicotinic (ganglion) acetylcholine receptor, preventing the endogenous ligand, acetylcholine, from binding and activating the receptor.[1] This blockade inhibits the influx of cations (primarily Na+ and Ca2+) that would normally cause depolarization of the postganglionic neuron.[1] The inability of the postsynaptic membrane to depolarize to the threshold required for action potential generation results in the failure of neurotransmission across the ganglion.

The consequences of this ganglionic blockade are widespread, affecting both the sympathetic and parasympathetic nervous systems. The overall physiological effect of this compound on a specific organ system is determined by the dominant autonomic tone to that organ. For example, in the cardiovascular system, where sympathetic tone is typically dominant for maintaining blood pressure, this compound-induced blockade leads to vasodilation and a decrease in blood pressure.

dot

Caption: Signaling pathway at the autonomic ganglion and the inhibitory action of this compound.

Quantitative Data on this compound's Activity

While extensive quantitative data for this compound is not as readily available as for more modern drugs, the following tables summarize known information regarding its potency and effects on neurotransmission.

| Parameter | Receptor Subtype | Value | Species | Reference |

| IC50 | Neuronal nAChR | ~1 µM | Frog | [3] |

| EC50 | Ganglionic Transmission Blockade | 2 µM | Frog | [3] |

Table 1: Potency of this compound at Nicotinic Receptors

| Parameter | Effect of this compound | Species | Reference |

| EPSP Amplitude | Reduced | Frog | [3] |

| Spontaneous EPSP Amplitude | Reduced | Frog | [3] |

| Action Potential (direct stimulation) | No effect | Frog | [3] |

| Plasma Norepinephrine | Reduced | Rat | [4] |

| Plasma Epinephrine | Reduced | Rat | [5] |

| Plasma Neuropeptide Y | Reduced | Rat | [4] |

Table 2: Effects of this compound on Neurotransmission and Neurotransmitter Levels

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the impact of this compound on neurotransmission in autonomic ganglia.

Electrophysiological Recording of Ganglionic Transmission

This protocol describes the extracellular and intracellular recording from isolated sympathetic ganglia to assess the effects of this compound on synaptic transmission.

4.1.1. Preparation of Isolated Superior Cervical Ganglion (SCG)

-

Animal Model: Adult rat or rabbit.

-

Dissection: Anesthetize the animal according to approved institutional protocols. Surgically expose and carefully dissect the superior cervical ganglion with its preganglionic (cervical sympathetic trunk) and postganglionic (internal and external carotid) nerves intact.[6][7]

-

Perfusion: Immediately place the isolated ganglion in a recording chamber continuously perfused with oxygenated (95% O2 / 5% CO2) Krebs solution at 32-34°C. The composition of the Krebs solution is (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgCl2 1.2, NaHCO3 25, NaH2PO4 1.2, and glucose 11.

4.1.2. Extracellular Recording

-

Electrode Placement: Place the ganglion in the central pool of the recording chamber. Draw the preganglionic and postganglionic nerves into side pools through small petroleum jelly seals. Place stimulating electrodes on the preganglionic nerve and a recording electrode on the postganglionic nerve.[8]

-

Stimulation: Deliver supramaximal square-wave pulses (0.1-0.5 ms (B15284909) duration) to the preganglionic nerve to evoke a compound action potential (CAP) in the postganglionic nerve.

-

Recording: Record the postganglionic CAP using a differential amplifier.

-

Drug Application: After obtaining a stable baseline recording, perfuse the ganglion with Krebs solution containing this compound at various concentrations.

-

Data Analysis: Measure the amplitude of the postganglionic CAP before and after the application of this compound to determine the concentration-dependent inhibition of ganglionic transmission.

4.1.3. Intracellular Recording

-